(S)-2-Amino-2-phenylethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-phenylethan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a white crystalline powder that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound’s chiral nature makes it valuable in the production of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (S)-2-Amino-2-phenylethan-1-ol hydrochloride can be achieved through several methods. One common method involves the resolution of racemic 2-amino-2-phenylethan-1-ol using di-O-p-toluoyltartaric acid, which yields optically pure (S)-2-Amino-2-phenylethan-1-ol . Another method includes the reduction of mandelamide or the opening of styrene oxide with ammonia .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotransformation techniques. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through a biotransformation method, followed by esterification and ammonolysis reactions to obtain the target compound . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(S)-2-Amino-2-phenylethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a resolving agent for racemic mixtures.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
- 2-Amino-2-phenylethan-1-ol
- ®-2-Amino-2-phenylethan-1-ol
- (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
- (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride
Uniqueness: (S)-2-Amino-2-phenylethan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in research applications where chiral specificity is crucial.
Properties
IUPAC Name |
(2S)-2-amino-2-phenylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJJXIDBVLDBZ-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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